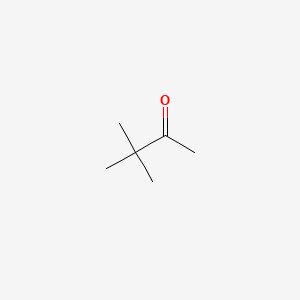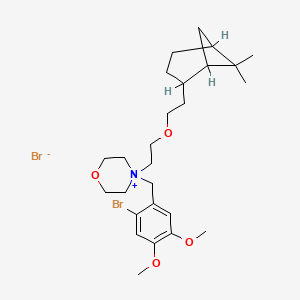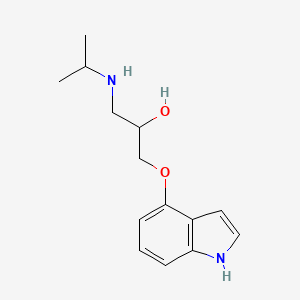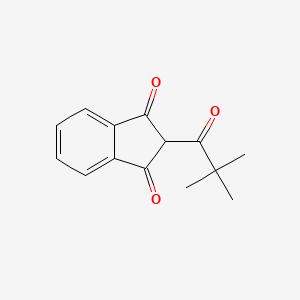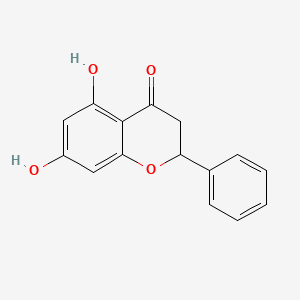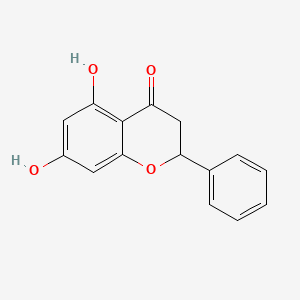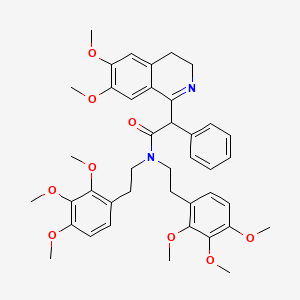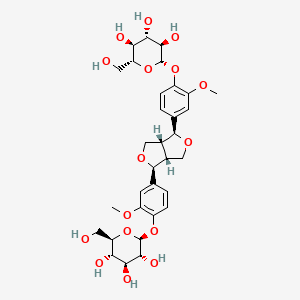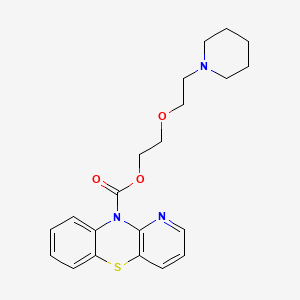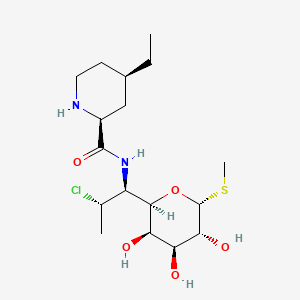
Pirlimycin
Übersicht
Beschreibung
Pirlimycin is an antibiotic belonging to the lincosamide class . It is often marketed under the trade name Pirsue and is used in the treatment of mastitis in cattle . Pirlimycin is active against Gram-positive bacteria, specifically Staphylococcus aureus and coagulase-negative species of Staphylococcus and Streptococcus .
Molecular Structure Analysis
The molecular formula of Pirlimycin is C17H31ClN2O5S . Its average molecular weight is 410.95 g/mol . The structure of Pirlimycin includes a lincosamide group, which is crucial for its antimicrobial activity .Wissenschaftliche Forschungsanwendungen
Treatment of Mastitis in Dairy Cows
Pirlimycin is one of the most commonly used antibiotics for the treatment of mastitis in dairy cows . Mastitis, an inflammation of the mammary gland, is a common disease in dairy cows that can significantly affect milk production. Pirlimycin is effective in treating this condition and improving the health and productivity of the cows .
Pharmacokinetic Studies
Pirlimycin has been used in pharmacokinetic studies to understand its behavior in the body of dairy cows . These studies have found that the pharmacokinetics of Pirlimycin in milk are adequately described by the model across the range of observed concentrations .
Food Safety and Drug Residue Analysis
The presence of Pirlimycin residues in milk is a major consideration in food safety . Studies have been conducted to predict drug residues in milk, which are critical in food protection and have significant implications in the economics of treatment of mastitis in dairy cows .
Impact on Milk Production
Research has shown that mastitis, which can be treated with Pirlimycin, is characterized by increased variance in milk production volume . Understanding the impact of Pirlimycin treatment on milk production can help in managing dairy herds more effectively .
Environmental Impact Studies
Assessment of Pirlimycin loading to the environment via fecal and urinary excretion is critical to develop efficient management strategies to reduce environmental pollution by the livestock industry . Studies have been conducted to understand the fate of Pirlimycin and antibiotic-resistant fecal coliforms in field plots amended with dairy manure or compost during vegetable cultivation .
Antibiotic Resistance Research
Pirlimycin, like other antibiotics, can contribute to the development of antibiotic resistance. Research has been conducted to understand the persistence of the residual antibiotics and resistant bacteria in soils after amendment with compost versus raw manure .
Wirkmechanismus
Target of Action
Pirlimycin, a lincosamide antibiotic, primarily targets Gram-positive bacteria , specifically Staphylococcus aureus and coagulase-negative species of Staphylococcus and Streptococcus . These bacteria are often associated with infections such as mastitis in cattle .
Mode of Action
Pirlimycin is bacteriostatic , meaning it inhibits the growth of bacteria rather than killing them directly . It achieves this by inhibiting bacterial protein synthesis . Specifically, Pirlimycin binds to the 50S subunit of the bacterial ribosome , thereby suppressing protein synthesis via inhibition of peptidyl transferases .
Biochemical Pathways
As a lincosamide antibiotic, it’s known to interfere with the protein synthesis machinery of bacteria, disrupting their ability to grow and proliferate . This disruption occurs at the level of the 50S subunit of the bacterial ribosome .
Pharmacokinetics
For instance, mastitis was found to increase the variance in milk production volume .
Result of Action
The primary result of Pirlimycin’s action is the inhibition of bacterial growth, specifically in Gram-positive bacteria . By binding to the 50S subunit of the bacterial ribosome, Pirlimycin prevents the bacteria from synthesizing essential proteins, thereby halting their growth and proliferation .
Action Environment
The efficacy and stability of Pirlimycin can be influenced by various environmental factors. For instance, the presence of a disease state like mastitis can affect the drug’s pharmacokinetics . Additionally, the specific bacterial environment (i.e., Gram-positive vs. Gram-negative) can influence Pirlimycin’s effectiveness, as it is primarily active against Gram-positive bacteria .
Eigenschaften
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJOXQRURQPDEX-MHXMMLMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904249 | |
| Record name | Pirlimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pirlimycin | |
CAS RN |
79548-73-5 | |
| Record name | Pirlimycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79548-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirlimycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079548735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirlimycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11537 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pirlimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRLIMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM19JT6G5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





